molecular formula C16H23NO5 · C12H23N B612921 Z-Allo-thr(tbu)-oh dcha CAS No. 198828-94-3

Z-Allo-thr(tbu)-oh dcha

カタログ番号: B612921
CAS番号: 198828-94-3
分子量: 490.68
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-Allo-thr(tbu)-oh dcha is a useful research compound. Its molecular formula is C16H23NO5 · C12H23N and its molecular weight is 490.68. The purity is usually 95%.
BenchChem offers high-quality Z-Allo-thr(tbu)-oh dcha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Allo-thr(tbu)-oh dcha including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGGZKHUOOUVBV-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Stereochemical Diversity: A Technical Guide to Z-Allo-Thr(tBu)-OH DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced peptide engineering and peptidomimetic drug development, the strategic selection of amino acid building blocks dictates both synthetic viability and pharmacological efficacy. Z-Allo-Thr(tBu)-OH DCHA (CAS 198828-94-3) is a highly specialized, orthogonally protected derivative of the non-canonical amino acid allo-threonine[1]. This whitepaper provides an in-depth mechanistic analysis of its structural anatomy, handling protocols, and applications in synthesizing conformationally constrained peptides.

Structural Anatomy and Chemical Rationale

The utility of Z-Allo-Thr(tBu)-OH DCHA stems from its precise combination of stereochemistry, orthogonal protecting groups, and salt formulation. As a Senior Application Scientist, it is critical to understand the causality behind each structural feature to optimize synthetic workflows.

  • Stereochemical Core (Allo-Threonine): Unlike canonical L-threonine (which possesses a 2S, 3R configuration), allo-threonine features a (2S, 3S) configuration[1]. This diastereomeric shift alters the dihedral angles of the peptide backbone, inducing unique secondary structures that are highly valuable in structure-activity relationship (SAR) studies and the development of proteolytic-resistant therapeutics[2].

  • N-α Protection (Z / Benzyloxycarbonyl): The "Z" group provides robust protection of the N-terminus during chain elongation[1]. It is highly stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection, allowing for complex, multi-dimensional orthogonal synthesis strategies.

  • Side-Chain Protection (tBu / tert-Butyl): The bulky tBu ether protects the secondary hydroxyl group of the allo-threonine side chain, preventing unwanted branching or acylation during coupling reactions[1].

  • Salt Formulation (DCHA / Dicyclohexylamine): Free acids of Z-protected, lipid-soluble amino acids often present as hygroscopic oils that are difficult to weigh and prone to degradation. The addition of DCHA forms a highly crystalline, stable dihydrochloride/amine salt, drastically improving the compound's shelf-life, solubility profiles, and handling precision[1].

Quantitative Physicochemical Profile

To facilitate accurate stoichiometric calculations during synthesis, the core quantitative data of the compound is summarized below:

PropertySpecification
Chemical Name Z-O-tert-butyl-L-allo-threonine dicyclohexylammonium salt
CAS Number 198828-94-3[1]
Molecular Formula C28H46N2O5 (C16H23NO5 • C12H23N)[1]
Molecular Weight 490.68 g/mol
Stereochemistry (2S, 3S) - Allo configuration
Appearance White crystalline powder[3]

Experimental Methodology: DCHA Salt Cleavage

Causality: While the DCHA salt ensures storage stability, it must be strictly removed prior to peptide coupling. Dicyclohexylamine is a reactive secondary amine. If introduced into the coupling environment, it will act as a competing nucleophile, consuming expensive coupling reagents (e.g., HATU, EDC) and forming inert DCHA-amides, thereby destroying reaction yields.

Step-by-Step Desalting Protocol (Self-Validating System)
  • Suspension: Suspend 1.0 equivalent of Z-Allo-Thr(tBu)-OH DCHA in analytical grade Ethyl Acetate (EtOAc) at a concentration of 0.1 M.

  • Acidic Cleavage: Add an equal volume of cold 5% aqueous Potassium Bisulfate (KHSO₄) or 0.1 M HCl. Stir vigorously for 10 minutes. Mechanistic action: The acid protonates the DCHA, rendering it highly water-soluble, while the neutral Z-Allo-Thr(tBu)-OH free acid remains partitioned in the organic layer.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to resolve completely. Extract and retain the upper organic layer.

  • Aqueous Washing: Wash the organic layer twice with distilled water, followed by a final wash with saturated NaCl (brine) to remove residual moisture.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the free acid as a viscous oil or foam, ready for immediate coupling.

Self-Validation Checkpoint: The protocol validates itself via pH monitoring. The aqueous waste layer must register a highly acidic pH (1-2). If the pH rises, the acid was insufficient to protonate all DCHA, requiring an additional KHSO₄ wash of the organic layer.

Desalting_Workflow Salt Z-Allo-Thr(tBu)-OH • DCHA (Suspended in EtOAc) AcidWash Aqueous KHSO4 Wash (Protonates DCHA) Salt->AcidWash Add Acid PhaseSep Phase Separation (Aqueous vs. Organic) AcidWash->PhaseSep Agitate & Settle Organic Organic Layer (Contains Free Acid) PhaseSep->Organic Extract Top Layer Aqueous Aqueous Layer (Contains DCHA•H+) PhaseSep->Aqueous Discard Bottom Layer Dry Dry & Concentrate (Na2SO4, Vacuum) Organic->Dry Purify

Liquid-liquid extraction workflow for liberating the free acid from the DCHA salt.

Peptide Coupling Dynamics

Causality: The incorporation of allo-threonine is notoriously difficult due to the severe steric hindrance imposed by the β-branched side chain, which is further exacerbated by the bulky tBu protecting group. Standard coupling reagents (like DCC or DIC alone) often lead to sluggish kinetics and high rates of α-carbon epimerization.

To overcome this, the use of highly reactive uronium/aminium salts (such as HATU) combined with a sterically hindered base (DIPEA) is required. HATU generates an active HOAt ester intermediate that accelerates amide bond formation while utilizing neighboring group effects to suppress epimerization.

Step-by-Step Coupling Protocol
  • Activation: Dissolve the freshly desalted Z-Allo-Thr(tBu)-OH (1.0 eq) and HATU (0.98 eq) in anhydrous DMF. Note: Using a slight deficit of HATU prevents capping of the growing peptide chain by unreacted uronium species.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture at 0°C. Stir for 2 minutes to allow the formation of the active HOAt ester.

  • Amine Introduction: Add the resin-bound peptide or solution-phase amine component (0.8 eq).

  • Reaction: Allow the reaction to warm to room temperature and agitate for 2-4 hours.

  • Validation: Self-Validation Checkpoint: Perform a Kaiser test (for solid-phase) or TLC/LC-MS (for solution-phase). A negative Kaiser test (yellow color) confirms the complete consumption of free amines, validating a successful coupling event.

Pharmacological Applications & GPCR Modulation

Beyond basic synthesis, Z-Allo-Thr(tBu)-OH DCHA is a critical intermediate in the development of pharmaceuticals targeting complex neurological disorders[3]. By substituting canonical L-threonine with allo-threonine, researchers can force peptides into specific bioactive conformations (such as β-turns) that dramatically enhance binding affinity and specificity to G-Protein Coupled Receptors (GPCRs)[2].

GPCR_Signaling Ligand Allo-Thr Peptide (Ligand) GPCR GPCR Binding Ligand->GPCR High Affinity GProt G-Protein (αβγ Activation) GPCR->GProt Effector Adenylyl Cyclase (Effector) GProt->Effector cAMP cAMP Production (Second Messenger) Effector->cAMP PKA PKA Activation & Phosphorylation cAMP->PKA

Representative GPCR signaling pathway modulated by allo-threonine containing peptides.

Conclusion

Z-Allo-Thr(tBu)-OH DCHA is an indispensable tool for peptide chemists seeking to engineer stereochemically complex, proteolytically stable therapeutics. Success with this building block relies entirely on understanding the chemical causality of its components: respecting the orthogonal nature of the Z and tBu groups, strictly liberating the free acid from its DCHA salt prior to use, and utilizing high-efficiency coupling reagents to overcome the inherent steric bulk of the allo-threonine side chain.

References

Sources

The Strategic Role of Dicyclohexylamine (DCHA) Salts in Amino Acid Protection and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing complex peptide synthesis workflows, I frequently encounter a fundamental bottleneck: the physical instability and poor handling characteristics of N-protected amino acids. Molecules protected by Boc, Fmoc, or Z groups often manifest as intractable oils or amorphous solids. This physical state complicates purification, quantification, and long-term storage. The introduction of dicyclohexylamine (DCHA) to form crystalline salts is a transformative chemical strategy. This technical guide elucidates the mechanistic rationale, quantitative benefits, and validated protocols for leveraging DCHA salts in advanced peptide synthesis.

The Chemical Imperative of DCHA Salts

When synthesizing complex bioactive peptides, the purity of the starting building blocks dictates the success of the entire sequence. Unmodified N-protected amino acids are prone to degradation and are notoriously difficult to purify via standard crystallization[1]. By reacting these acids with dicyclohexylamine, an exothermic neutralization occurs, yielding a dicyclohexylammonium salt[2].

Mechanistic Causality: The bulky, hydrophobic dicyclohexyl rings of DCHA disrupt the hydration shell around the amino acid, drastically reducing its solubility in non-polar solvents. This forces rapid, high-purity crystallization. This thermodynamic preference for a stable crystal lattice is particularly crucial for chiral resolution, where diastereomeric DCHA salts can be easily separated to ensure enantiomeric purity.

G A N-Protected Amino Acid (Oily/Amorphous) C Exothermic Neutralization A->C B Dicyclohexylamine (DCHA) B->C D DCHA Salt (Highly Crystalline) C->D Crystallization

Workflow of DCHA salt formation yielding crystalline stability.

Quantitative Advantages of DCHA Derivatization

The transition from a free acid to a DCHA salt fundamentally alters the physicochemical profile of the building block. The following table synthesizes the quantitative and qualitative shifts observed in standard laboratory environments[1].

PropertyFree N-Protected Amino AcidDCHA Salt DerivativeMechanistic Driver
Physical State Oily syrup or amorphous solidHighly crystalline solidLattice stabilization via bulky cyclohexyl groups
Shelf Life (Ambient) < 6 months (prone to degradation)> 5 years (highly stable)Reduced hygroscopicity and oxidative exposure
Purification Yield 60-70% (via Chromatography)85-95% (via Recrystallization)Thermodynamic preference for crystal lattice formation
Chiral Resolution Complex / Low efficiencyStraightforwardDifferential solubility of diastereomeric salts
Validated Protocol: Liberation of the Free Acid

While DCHA salts offer superior storage and handling, the free amino acid must typically be liberated prior to coupling in Solid-Phase Peptide Synthesis (SPPS). Direct use of the DCHA salt can interfere with standard coupling reagents (like DIC or HATU) due to the basicity of the liberated DCHA amine.

Crucial Causality in Reagent Selection: A common pitfall in many laboratories is attempting to neutralize the DCHA salt with Hydrochloric Acid (HCl). Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride, which is sparingly soluble in organic solvents. This precipitate will clog frits and trap the target amino acid, drastically reducing yield. Therefore, Phosphoric acid ( H3​PO4​ ) or Potassium bisulfate ( KHSO4​ ) must be used to ensure the DCHA salt remains fully partitioned in the aqueous phase[3].

Protocol: Self-Validating Liberation of Amino Acid from DCHA Salt

This methodology is designed as a closed-loop, self-validating system to ensure zero carryover of the DCHA base.

  • Suspension: Suspend 1.0 equivalent of the DCHA salt in 5–10 volumes of an organic solvent (e.g., Ethyl Acetate, tert-Butyl methyl ether, or Isopropyl ether).

    • Causality Rule: If the amino acid contains acid-labile protecting groups (e.g., Boc or trityl), pre-chill the solvent to -20°C to suppress premature deprotection[3].

  • Acidification & Phase Separation: Add 10% aqueous H3​PO4​ dropwise under vigorous stirring until the DCHA salt completely dissolves and two distinct, clear phases appear.

    • Validation Checkpoint 1: Measure the pH of the lower aqueous phase. It must read between 2.0 and 3.0 . If higher, add more H3​PO4​ .

  • Extraction: Separate the aqueous phase. Wash the organic phase once with 2 volumes of 10% H3​PO4​ , followed by three extractions with 2 volumes of deionized water.

    • Validation Checkpoint 2: Measure the pH of the final aqueous wash. It must be ≥4.0 , indicating the complete removal of excess acid[3].

  • Verification: Perform Thin-Layer Chromatography (TLC) on the organic layer to confirm the complete absence of the DCHA salt baseline spot and the presence of the liberated amino acid.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and evaporate in vacuo to yield the free amino acid (typically reverting to an oil) ready for immediate SPPS coupling.

G S1 1. Suspend DCHA Salt in EtOAc/TBME S2 2. Add 10% H3PO4 (Avoid HCl) S1->S2 S3 3. Phase Separation (pH 2.0 - 3.0) S2->S3 S4 4. Wash Organic Layer (Water, pH >= 4.0) S3->S4 S5 5. Dry & Evaporate (Yields Free Acid) S4->S5

Step-by-step liberation of free amino acid from DCHA salt.

Advanced Applications: Direct Coupling with HOBt·DCHA

In highly specific scenarios involving sterically hindered peptides, the DCHA salt can be utilized directly without prior liberation. Research has demonstrated that employing4 facilitates rapid, efficient coupling[4].

Mechanistic Causality: In this advanced workflow, the DCHA acts as an in-situ base to neutralize the HCl generated by the highly reactive amino acid chloride. Simultaneously, HOBt suppresses racemization and forms an active ester intermediate. This dual-action system completes coupling in as little as 30 minutes with zero detectable racemization, yielding highly pure hindered peptides (such as β -casomorphin)[4].

Conclusion

The conversion of N-protected amino acids to their dicyclohexylamine (DCHA) salts is not merely a logistical convenience; it is a thermodynamic necessity for ensuring the stability, purity, and chiral integrity of peptide building blocks. By adhering to the precise, chemically sound protocols for their liberation—specifically avoiding chloride-based acids to prevent insoluble byproducts—researchers can seamlessly integrate these robust derivatives into high-yield peptide synthesis workflows.

References
  • HOBt·DCHA-Mediated Synthesis of Sterically Hindered Peptides employing Fmoc-Amino Acid Chlorides in Both Solution-Phase and Solid Phase Methods Source: Synthetic Communications - Taylor & Francis URL:[Link]

Sources

Methodological & Application

Application Note: Desalting Protocol for Z-Allo-Thr(tBu)-OH DCHA Salt Prior to Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-Allo-Thr(tBu)-OH is a highly specialized, orthogonally protected amino acid building block utilized in the synthesis of complex peptides and peptidomimetics. To prevent degradation (such as oiling out or hygroscopic decay) and to ensure long-term shelf stability, it is commercially supplied as a1[1].

Before this building block can be activated for peptide coupling, the DCHA auxiliary must be quantitatively removed. Failure to remove DCHA results in poor coupling yields, reagent quenching, and potential loss of stereochemical integrity. This application note provides a self-validating liquid-liquid extraction protocol to liberate the free carboxylic acid while preserving the acid-labile tert-butyl (tBu) and base-stable benzyloxycarbonyl (Z) protecting groups.

Mechanistic Rationale & Causality

The Problem with DCHA in Coupling Reactions DCHA is a bulky, strongly basic secondary amine (pKa ~10.4)[2]. If introduced into a coupling reaction (e.g., using DIC/Oxyma, EDC, or HATU), DCHA acts as a competing nucleophile, consuming the activating agent to form inert dicyclohexylamides[3]. Furthermore, the strong basicity of DCHA can alter the local pH of the coupling environment, promoting the formation of an enolate intermediate that accelerates the racemization (epimerization) of the amino acid's alpha-carbon[2].

The Critical Choice of Acid for Desalting The desalting process relies on an acid-base extraction: a weak acid is used to protonate the dicyclohexylamine, forcing it into the aqueous phase, while the highly lipophilic Z-Allo-Thr(tBu)-OH partitions into the organic phase[4][5].

Causality Warning: While hydrochloric acid (HCl) is a standard laboratory reagent, it must be strictly avoided for DCHA salt cleavage. Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride (DCHA·HCl), a salt that is sparingly soluble in both water and organic solvents[1][4]. This insoluble precipitate accumulates at the biphasic interface, creating intractable emulsions that trap the target product. Instead, 10% phosphoric acid (H₃PO₄) or 10% potassium bisulfate (KHSO₄) must be used, as their resulting DCHA salts are highly water-soluble, ensuring clean and rapid phase separation[1][4].

Reagents and Quantitative Specifications

The following table summarizes the quantitative parameters and required grades for the desalting workflow:

Reagent / MaterialRole in ProtocolRecommended Grade / Concentration
Z-Allo-Thr(tBu)-OH·DCHA Starting materialPeptide Synthesis Grade (>99%)
Ethyl Acetate (EtOAc) Organic extraction solventACS Reagent / HPLC Grade
Potassium Bisulfate (KHSO₄) Acidifying agent (Primary choice)10% Aqueous Solution (or 1 M)
Phosphoric Acid (H₃PO₄) Acidifying agent (Alternative)10% Aqueous Solution
Deionized Water Aqueous washing agentMilli-Q or equivalent
Sodium Chloride (NaCl) Emulsion breaking / Pre-dryingSaturated Aqueous Solution (Brine)
Sodium Sulfate (Na₂SO₄) Chemical desiccantAnhydrous, ACS Reagent

Experimental Workflow Diagram

G Start Z-Allo-Thr(tBu)-OH • DCHA (Solid Salt) Suspend Suspend in cold EtOAc (0–5 °C) Start->Suspend Acidify Add 10% KHSO4 or H3PO4 Stir until biphasic & clear Suspend->Acidify Separate Phase Separation (Separatory Funnel) Acidify->Separate OrgPhase Organic Phase (EtOAc) Contains: Z-Allo-Thr(tBu)-OH Separate->OrgPhase Top Layer AqPhase Aqueous Phase Contains: DCHA • Acid Salt Separate->AqPhase Bottom Layer Wash1 Wash with 10% Acid (Removes residual DCHA) OrgPhase->Wash1 Discard Discard to Aqueous Waste AqPhase->Discard Wash2 Wash with H2O (3x) (Until pH ≥ 4) Wash1->Wash2 Wash3 Wash with Brine (Pre-drying) Wash2->Wash3 Dry Dry over anhydrous Na2SO4 & Filter Wash3->Dry Evaporate Evaporate in vacuo (≤ 35 °C) Dry->Evaporate End Z-Allo-Thr(tBu)-OH (Free Acid, Oil/Foam) Evaporate->End

Workflow for the acid-base extraction of Z-Allo-Thr(tBu)-OH from its DCHA salt.

Step-by-Step Desalting Protocol

This protocol incorporates built-in pH and visual checkpoints to create a self-validating system, ensuring complete conversion before proceeding to downstream peptide synthesis.

Phase 1: Suspension and Acidification
  • Suspension : Weigh the required amount of Z-Allo-Thr(tBu)-OH·DCHA salt. Suspend 1 part (by weight) of the salt in 5 to 10 volumes of cold ethyl acetate (EtOAc) at 0–5 °C[4].

    • Causality: Utilizing cold solvent minimizes the risk of premature cleavage of the acid-labile tBu protecting group during the subsequent acidification step[4].

  • Acidification : Under vigorous magnetic stirring, slowly add 10% aqueous KHSO₄ (or 10% H₃PO₄) to the suspension[2][4]. Continue the addition until the solid suspension completely dissolves and two distinct, clear liquid phases appear[4].

  • Validation Checkpoint 1 (pH) : Stop stirring and allow the layers to separate briefly. Measure the pH of the lower aqueous phase. It must read between pH 2 and 3[4]. If the pH is >3, add more acid to ensure complete protonation of the DCHA.

Phase 2: Extraction and Washing
  • Separation : Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully resolve. Drain the lower aqueous layer (containing the DCHA salt) into a waste beaker[6].

  • Organic Wash 1 (Acid) : Wash the retained upper organic phase (containing the free amino acid) with 2 volumes of 10% KHSO₄ (or H₃PO₄)[4].

    • Causality: This secondary wash ensures that any residual traces of DCHA are protonated and quantitatively extracted into the aqueous phase.

  • Organic Wash 2 (Water) : Extract the organic phase three times with 2 volumes of deionized water[4].

  • Validation Checkpoint 2 (pH) : Test the pH of the final aqueous wash. It should be ≥ 4, indicating that excess mineral acid has been successfully removed from the organic layer[4].

  • Organic Wash 3 (Brine) : Wash the organic phase once with saturated NaCl (brine).

    • Causality: Brine acts as a pre-drying agent by drawing dissolved water out of the ethyl acetate via osmotic pressure, reducing the burden on the chemical desiccant[1].

    • Critical Note: Never add brine until Validation Checkpoint 2 is passed. Chloride ions can precipitate any residual DCHA as DCHA·HCl[1].

Phase 3: Drying and Isolation
  • Drying : Transfer the organic phase to a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) and swirl for 15–30 minutes[4][7].

    • Causality: Na₂SO₄ is preferred over MgSO₄ for ethyl acetate extractions as it is easier to filter, highly effective for this solvent, and less prone to trapping the product[7].

  • Filtration & Concentration : Filter the mixture to remove the hydrated desiccant. Evaporate the filtrate to dryness in vacuo (rotary evaporator) at a water bath temperature of ≤ 35 °C[4].

  • Validation Checkpoint 3 (Purity) : The final product should manifest as a clear, viscous oil or foam[4]. Perform Thin Layer Chromatography (TLC) to confirm the complete liberation of the amino acid from the DCHA salt. DCHA will appear as a distinct spot (visualized via ninhydrin stain) if removal is incomplete[3][4].

References

  • Bachem Knowledge Center. "Conversion of a DCHA salt to the free acid." Bachem.
  • BenchChem. "Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis." BenchChem.
  • Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Aapptec Peptides.
  • Chemistry LibreTexts. "4.6: Step-by-Step Procedures For Extractions." LibreTexts.

Sources

Deprotection of Z and tBu groups from Z-Allo-thr(tbu)-oh synthesized peptides

Author: BenchChem Technical Support Team. Date: March 2026

Date:  March 17, 2026

Audience:  Researchers, scientists, and drug development professionals.

Abstract

The benzyloxycarbonyl (Z) and tert-butyl (tBu) groups are fundamental protecting groups in peptide synthesis, offering a robust shield for amine and hydroxyl/carboxyl functionalities, respectively. Their removal is a critical final step in obtaining the desired peptide. This guide provides a detailed examination of the deprotection of peptides containing Z- and tBu-protected residues, with a specific focus on the di-protected amino acid, Z-Allo-thr(tbu)-oh. We will explore the underlying chemical mechanisms, present validated, step-by-step protocols for both stepwise and concurrent cleavage, and offer a comprehensive troubleshooting guide. The strategic selection of a deprotection methodology is paramount and is dictated by the overall molecular structure and the presence of other sensitive functional groups.[1]

Foundational Principles of Deprotection

Understanding the chemical mechanisms of Z and tBu group cleavage is essential for optimizing reaction conditions and mitigating side reactions. The two groups are typically removed by orthogonal mechanisms: hydrogenolysis for the Z group and acidolysis for the tBu group.[2]

The Z (Benzyloxycarbonyl) Group: Cleavage by Hydrogenolysis

The Z group is a classic Nα-protecting group renowned for its stability under both acidic and basic conditions used for Boc and Fmoc removal, respectively.[3] Its primary mode of cleavage is catalytic hydrogenolysis.[4]

Mechanism: The process involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas, catalyzed by a palladium catalyst (typically Pd/C).[4] This reaction releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, along with the benign byproducts toluene and carbon dioxide.[4] An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate.[4][5]

The tBu (tert-Butyl) Group: Cleavage by Acidolysis

The tert-butyl group is widely used to protect the side chains of amino acids like threonine, serine, tyrosine, aspartic acid, and glutamic acid.[6][7] It is stable to the basic conditions of Fmoc removal and catalytic hydrogenolysis but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][7]

Mechanism: Deprotection is initiated by the protonation of the ether or ester oxygen by a strong acid (e.g., TFA).[8][9] This is followed by the cleavage of the C-O bond, which generates a stable tertiary carbocation (the t-butyl cation) and the deprotected hydroxyl or carboxyl group.[8][9]

The Critical Role of Scavengers: The liberated t-butyl cation is a reactive electrophile that can cause significant side reactions, most notably the alkylation of nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[10][11][12] To prevent this, scavengers are essential components of any TFA cleavage cocktail.[11] These nucleophilic agents "trap" the carbocations before they can modify the target peptide. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[13][14]

Deprotection Strategy Decision Workflow

Choosing between a stepwise or concurrent deprotection strategy depends on the peptide's composition and the desired outcome. The following decision tree can guide this selection process.

Deprotection strategy selection workflow.

Experimental Protocols

These protocols are designed for a model peptide containing the Z-Allo-thr(tbu)-OH residue. Adjustments may be necessary based on the specific peptide sequence.

Protocol 1: Stepwise Orthogonal Deprotection (Z then tBu)

This is the most common and recommended strategy, offering high selectivity and cleaner crude products.

Part A: Z-Group Deprotection via Catalytic Hydrogenolysis

  • Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask appropriate for hydrogenation.[3]

  • Catalyst Addition: Carefully add 5-10 mol% of Palladium on carbon (Pd/C) to the solution.[3]

  • Hydrogenation: Purge the flask with hydrogen gas (H₂). Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[1]

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.[3]

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the N-terminally deprotected peptide intermediate.

Part B: tBu-Group Deprotection via Acidolysis

  • Preparation: Dissolve the peptide intermediate from Part A in a suitable solvent like Dichloromethane (DCM).

  • Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% TIS. Add the cleavage cocktail to the dissolved peptide (approx. 10 mL per gram of peptide-resin equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.[13][15]

  • Monitoring: Monitor the deprotection by HPLC to ensure complete removal of the tBu group.[13][16]

  • Precipitation: Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.[15]

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the pellet with cold diethyl ether two more times to remove scavengers and residual acid.[15]

  • Purification: Dry the crude peptide under vacuum and purify using preparative RP-HPLC.[17][18]

Protocol 2: Concurrent Deprotection (Strong Acidolysis)

This method uses harsh acidic conditions to remove both groups simultaneously. It is faster but may not be suitable for sensitive peptides.[4]

  • Preparation: Place the fully protected peptide in a round-bottom flask.

  • Cleavage Reagent: In a well-ventilated fume hood, carefully add a solution of 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) at 0 °C.[1][19]

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours).

  • Monitoring: Monitor the reaction progress by HPLC.[16]

  • Precipitation: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.[1]

  • Isolation: Collect the precipitated peptide salt by filtration, wash thoroughly with diethyl ether, and dry under vacuum.[1]

  • Purification: Purify the crude peptide using preparative RP-HPLC.[17][18]

Analytical Characterization and Data

Analytical validation is crucial to confirm peptide identity and purity post-deprotection.[16] Reversed-phase HPLC is the primary tool for assessing purity, while mass spectrometry confirms the molecular weight of the final product.[16][20]

ParameterZ-Group Deprotection (Hydrogenolysis)tBu-Group Deprotection (Acidolysis)Concurrent Deprotection (HBr/AcOH)
Primary Reagent H₂ gas, Pd/C catalystTrifluoroacetic Acid (TFA)HBr in Acetic Acid
Typical Conditions Room Temp, 1 atm H₂Room Temp, 1-3 hours0 °C to Room Temp, 1-4 hours
Key Byproducts Toluene, CO₂t-butyl cations, isobutyleneBenzyl bromide, t-butyl bromide
Compatibility Not for Cys, Met peptidesBroad, requires scavengersCan cause side reactions with sensitive residues
Typical Crude Purity HighHighModerate to High

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Z-Deprotection Inactive catalyst; Insufficient hydrogen pressure or reaction time.Use fresh Pd/C catalyst. Ensure proper purging with H₂ and extend reaction time. Consider transfer hydrogenation with ammonium formate.
Incomplete tBu-Deprotection Insufficient TFA concentration or reaction time; Steric hindrance.[13]Increase TFA concentration (up to 95-100%); Extend reaction time and monitor by HPLC.[13] For very resistant groups, gentle heating can be considered.[13]
Side Product Formation (Alkylation) Reactive t-butyl cations alkylating Trp, Met, Cys, or Tyr residues.[10][21]Ensure an adequate scavenger cocktail is used (e.g., TFA/TIS/H₂O 95:2.5:2.5).[22] For Met- or Cys-rich peptides, consider adding thioanisole or 1,2-ethanedithiol (EDT).[14]
Aspartimide Formation Base- or acid-catalyzed cyclization of Asp-containing sequences (especially Asp-Gly or Asp-Ser).[23]During synthesis, use HOBt in the Fmoc deprotection solution. For cleavage, use optimized, scavenger-rich cocktails to minimize acid exposure time.[23]
Poor Yield After Precipitation Peptide is soluble in ether; Insufficient precipitation volume.Ensure the ether is ice-cold. Use a larger volume of ether (at least 10-fold excess). If solubility persists, consider alternative non-solvents.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the recommended stepwise deprotection protocol.

Experimental workflow for stepwise deprotection.

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Biocomma. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Madsen, K., Enevoldsen, K., & Dagnæs-Hansen, F. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(70), 41040-41047. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Fields, C. G., & Fields, G. B. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 29-42). Humana Press. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Das, M., & Chary, A. V. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

  • Ontosight. (n.d.). Tert-Butyl in Peptide Synthesis Protection. Retrieved from [Link]

  • Kumar, V., & Sharma, G. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15159-15167. [Link]

  • Warner, B. P., & El-Kattan, Y. (2014). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. Molecules, 19(9), 14749-14763. [Link]

  • Le, H. T., & Ghassemi, S. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(11), 2141. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 173, pp. 301-314). Humana Press. [Link]

  • John Wiley & Sons, Ltd. (2009). Protection Reactions. In Chemical Synthesis of Peptides. [Link]

  • Gallou, F., & Lipshutz, B. H. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(2), 349-352. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.6. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Wu, Y., & Li, B. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 23(4), 234. [Link]

  • de la Cruz, J., & de Lasa, H. (2021). Study of Ni-ZSM-5 Catalysts in the Hydrogenolysis of Benzyl Phenyl Ether: Effects of Ni Loading, Morphology, and Reaction Conditions. Catalysts, 11(4), 481. [Link]

  • Varma, R. S., & Varma, M. (1999). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Organic Letters, 1(4), 697-700. [Link]

Sources

Incorporating Z-Allo-thr(tbu)-oh dcha into cyclic peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the structural integration of Z-Allo-Thr(tBu)-OH • DCHA (CAS: 198828-94-3) into cyclic peptidomimetics requires a rigorous understanding of orthogonal protection strategies, stereochemical influence, and salt-cleavage thermodynamics.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we analyze the causality behind each experimental choice—ensuring that your synthetic workflow is both mechanistically sound and self-validating.

Strategic Overview: The Role of Allo-Threonine in Macrocycles

Cyclic peptidomimetics are privileged scaffolds in drug discovery due to their high proteolytic stability and locked conformational geometries, which enhance target binding affinity. The incorporation of allo-threonine—a diastereomer of standard L-threonine featuring inverted stereochemistry at the β -carbon (2S, 3S)—is a powerful structural tool.

Nuclear magnetic resonance (NMR) studies have demonstrated that the stereochemistry of the β -carbon dictates the χ1​ dihedral angle of the macrocycle. While standard L-threonine favors a χ1​=60∘ conformation (hydroxyl oriented over the ring), L-allo-threonine strongly favors a χ1​=−60∘ conformation, placing the methyl group over the diketopiperazine or macrocyclic ring[1]. This steric redirection forces the peptide backbone into unique turn conformations, making Z-Allo-Thr(tBu)-OH an invaluable building block for tuning the 3D topology of peptidomimetics.

To utilize this building block effectively, chemists must navigate its three distinct functional modifications: the DCHA salt , the Z (Cbz) group , and the tBu group .

Logic Z Z (Cbz) Group N-alpha Protection Cleavage: H2, Pd/C Core Allo-Threonine Core Stereocenter control Z->Core Pre-cyclization tBu tBu Group Side-chain OH Cleavage: 95% TFA tBu->Core Post-cyclization DCHA DCHA Salt Storage Stability Cleavage: 10% H3PO4 DCHA->Core Pre-synthesis

Fig 2. Orthogonal protection logic for Z, tBu, and DCHA groups.

Pre-Synthetic Preparation: DCHA Salt Cleavage

Causality & Logic: Z-Allo-Thr(tBu)-OH is inherently an amorphous solid or thick oil, making it difficult to weigh and store. Suppliers provide it as a dicyclohexylamine (DCHA) salt to ensure crystalline stability[2]. However, DCHA is a nucleophilic secondary amine. If introduced into a peptide coupling reaction, DCHA will aggressively consume your activation reagents (e.g., HATU, DIC) and cap the growing peptide chain.

Critical Insight: You cannot use Hydrochloric Acid (HCl) to neutralize the DCHA salt. DCHA·HCl is sparingly soluble in both aqueous and organic phases, creating an intractable emulsion[3]. Instead, Phosphoric Acid (H 3​ PO 4​ ) or Sulfuric Acid (H 2​ SO 4​ ) must be used to form highly water-soluble DCHA salts that easily partition into the aqueous waste[4].

Table 1: DCHA Salt Cleavage Parameters
ParameterValue / ReagentMechanistic Rationale
Solvent System EtOAc or MTBE (5–10 vol)Solubilizes the free amino acid; immiscible with water.
Acidic Wash 10% H 3​ PO 4​ (aq)Protonates DCHA to form water-soluble salts without precipitation.
Target pH (Wash 1) 2.0 – 3.0Ensures complete protonation and partitioning of DCHA.
Target pH (Final Wash) 4.0Confirms removal of excess mineral acid prior to organic drying.
Protocol 1: Liberation of the Free Amino Acid
  • Suspension: Suspend 1.0 g of Z-Allo-Thr(tBu)-OH • DCHA in 10 mL of cold (-20°C) ethyl acetate (EtOAc).

  • Acidification: Under vigorous magnetic stirring, dropwise add 10% aqueous H 3​ PO 4​ until the suspension completely dissolves into two clear liquid phases. Verify the aqueous phase pH is between 2.0 and 3.0.

  • Partitioning: Transfer to a separatory funnel. Drain the lower aqueous phase (containing DCHA·H 3​ PO 4​ ).

  • Washing: Wash the organic phase once more with 2 mL of 10% H 3​ PO 4​ , followed by three washes with 2 mL of distilled water. Verify the final aqueous wash has a pH 4.0.

  • Validation (Self-Correction): Spot the organic phase on a TLC plate and stain with Ninhydrin. A lack of color confirms the complete removal of the secondary amine (DCHA).

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and evaporate in vacuo to yield the free Z-Allo-Thr(tBu)-OH as a viscous oil.

Synthesis & Orthogonal Deprotection Workflow

Once the free acid is isolated, it can be coupled to the peptide chain. The combination of a Z-group (Cbz) and a tBu-group provides a perfectly orthogonal strategy tailored for macrocyclization.

Causality & Logic: To achieve head-to-tail macrocyclization, the N-terminus must be deprotected while the side-chain hydroxyl remains protected. If the tBu group is removed prematurely, the free hydroxyl of the allo-threonine will compete with the N-terminal amine during cyclization, leading to unwanted depsipeptides (macrolactones) rather than the target macrolactams. The Z-group can be cleanly removed via catalytic hydrogenolysis (H 2​ , Pd/C) under neutral conditions, leaving the acid-labile tBu group entirely intact[5].

Workflow N1 Z-Allo-Thr(tBu)-OH • DCHA N2 DCHA Cleavage (10% H3PO4) N1->N2 N3 Free Acid Isolation N2->N3 Extraction N4 Peptide Coupling (HATU/DIPEA) N3->N4 + Peptide Amine N5 N-Terminal Deprotection (H2, Pd/C) N4->N5 Linear Precursor N6 Macrocyclization (High Dilution) N5->N6 Free N-terminus N7 Global Deprotection (95% TFA) N6->N7 Protected Macrocycle

Fig 1. Synthetic workflow for Z-Allo-Thr(tBu)-OH incorporation.

Protocol 2: Peptide Coupling (Solution Phase)

Note: Due to the steric bulk of the β -branched allo-threonine, highly efficient coupling reagents are required.

  • Dissolve the free Z-Allo-Thr(tBu)-OH (1.2 eq) and the target peptide-amine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.15 eq) and cool the mixture to 0°C.

  • Add DIPEA (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitor completion via LC-MS. Quench with water and extract with EtOAc.

Protocol 3: Z-Group Hydrogenolysis
  • Dissolve the fully protected linear peptide in Methanol or DMF.

  • Add 10% Pd/C (10% w/w relative to the peptide).

  • Evacuate the flask and backfill with H 2​ gas (balloon pressure). Stir vigorously at room temperature for 12–24 hours[5].

  • Validation: Filter the suspension through a Celite pad to remove the Pd/C catalyst. LC-MS should confirm a mass shift corresponding to the loss of the Z-group (-134 Da), with the tBu group strictly retained.

Macrolactamization and Global Deprotection

Causality & Logic: Cyclization must be performed under high-dilution conditions ( 10−3 to 10−4 M). At high concentrations, the free N-terminus of one peptide will react with the C-terminus of another peptide, resulting in linear oligomerization. High dilution kinetically favors intramolecular macrocyclization.

Protocol 4: Macrocyclization & tBu Cleavage
  • Activation: Dissolve the N-deprotected, C-terminal free linear peptide in anhydrous DMF to a final concentration of 1 mM.

  • Add PyBOP (3.0 eq) and HOAt (3.0 eq), followed by DIPEA (6.0 eq). Stir for 24 hours at room temperature.

  • Concentration: Remove DMF under reduced pressure.

  • Global Deprotection: Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours to remove the tBu protecting group from the allo-threonine side chain.

  • Precipitation: Precipitate the final cyclic peptidomimetic in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Table 2: Orthogonal Deprotection Matrix
Protecting GroupFunctionCleavage ReagentTiming in Workflow
DCHA Stabilizes free carboxylic acid10% H 3​ PO 4​ (aq)Pre-synthesis (Preparation)
Z (Cbz) N- α amine protectionH 2​ gas, Pd/C catalystPost-elongation, Pre-cyclization
tBu Side-chain hydroxyl protection95% TFA, 2.5% TIS, 2.5% H 2​ OPost-cyclization (Final step)

References

  • Kopple, K.D., Narutis, V. "Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2. A proton and carbon n.m.r study." International Journal of Peptide and Protein Research, 1981 Jul;18(1):33-40. Available at:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-Allo-Thr(tBu)-OH DCHA Coupling Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Coupling Z-Allo-Thr(tBu)-OH DCHA presents a unique intersection of chemical challenges: salt interference, extreme steric hindrance, and kinetic bottlenecks. This guide is designed to help researchers diagnose failures, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols to maximize coupling efficiency.

Diagnostic Workflow

Before altering your synthesis chemistry, use the following logical decision tree to isolate the root cause of your low coupling yields.

TroubleshootingWorkflow Start Issue: Low Coupling Yield Z-Allo-Thr(tBu)-OH CheckDCHA Diagnostic 1: Is the DCHA salt removed? Start->CheckDCHA Desalt Action: Perform Liquid-Liquid Desalting (Citric Acid) CheckDCHA->Desalt No (Salt Present) CheckReagent Diagnostic 2: Evaluate Coupling Reagents CheckDCHA->CheckReagent Yes (Free Acid) Desalt->CheckReagent WeakReagent Using DIC/HOBt or HBTU? CheckReagent->WeakReagent UpgradeReagent Action: Upgrade to HATU/DIPEA or DIC/OxymaPure WeakReagent->UpgradeReagent Yes CheckKinetics Diagnostic 3: Steric Hindrance Persists? WeakReagent->CheckKinetics No UpgradeReagent->CheckKinetics Optimize Action: Implement Double Coupling or Microwave Heat CheckKinetics->Optimize Yes Success Validation: Negative Kaiser Test (Successful Coupling) CheckKinetics->Success No Optimize->Success

Troubleshooting workflow for Z-Allo-Thr(tBu)-OH coupling failures.

Core Issue 1: The DCHA Salt Interference

Z-Allo-Thr(tBu)-OH is frequently supplied as a Dicyclohexylamine (DCHA) salt. Manufacturers use DCHA to enhance the crystallinity and shelf-life stability of the otherwise oily monomer.

The Causality of Failure

If the DCHA salt is introduced directly into a coupling environment without prior free-basing, the synthesis will almost certainly fail. DCHA is a bulky, highly nucleophilic secondary amine. During activation, DCHA actively competes with your resin-bound (or solution-phase) amine for the activated ester, rapidly consuming your expensive building block to form an unreactive DCHA-amide byproduct . Furthermore, DCHA acts as a strong base that neutralizes critical acidic additives (like HOAt or OxymaPure), destroying the pH microenvironment required for optimal coupling kinetics.

Self-Validating Protocol: DCHA Desalting (Free-Basing)

To prevent nucleophilic competition, the DCHA salt must be converted to a free acid via liquid-liquid extraction before activation.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of Z-Allo-Thr(tBu)-OH DCHA in analytical-grade Ethyl Acetate (EtOAc) (approx. 10 mL per gram of amino acid).

  • Acidic Wash (The Mechanism): Transfer to a separatory funnel and wash with 3 equal volumes of 5% aqueous Citric Acid (or 0.1 M KHSO 4​ ). Causality: The mild acid selectively protonates the DCHA, driving it into the aqueous layer as a highly water-soluble salt, while the protected amino acid remains in the organic layer.

  • Brine Wash: Wash the organic layer with 1 volume of saturated aqueous NaCl (brine) to pull out residual water.

  • Drying: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Validation System: Before proceeding to peptide synthesis, run a quick TLC (Thin-Layer Chromatography) or LC-MS on the resulting viscous oil/foam. The absence of the DCHA peak confirms the monomer is ready for immediate activation.

Core Issue 2: Steric Hindrance & Activation Kinetics

Allo-threonine is a β -branched amino acid. When you combine the spatial arrangement of the β -methyl group, the massive steric bulk of the O-tert-butyl (tBu) side-chain protecting group, and the N- α benzyloxycarbonyl (Z) group, you create a severe physical shield around the carboxylate carbon .

The Causality of Failure

This steric obstruction drastically reduces the rate of aminolysis (peptide bond formation). When using standard carbodiimides (e.g., DIC/HOBt), the intermediate O-acylisourea forms successfully, but the subsequent nucleophilic attack by the incoming amine is so slow that the intermediate either hydrolyzes back to the free acid or undergoes an irreversible O-to-N acyl shift to form a dead-end N-acylurea .

To overcome this massive activation energy barrier, you must transition to highly reactive uronium salts (like HATU) or advanced additive systems (like DIC/OxymaPure) that form superior, highly electrophilic leaving groups .

Coupling Reagent Efficacy for Z-Allo-Thr(tBu)-OH
Coupling Reagent SystemActivating IntermediateRelative ReactivitySuitability for Z-Allo-Thr(tBu)-OHMechanistic Note
DIC / HOBt OBt esterLowNot Recommended Prone to N-acylurea rearrangement due to slow aminolysis.
HBTU / DIPEA OBt esterModeratePoor Insufficient electrophilicity for heavily shielded β -branched residues.
HATU / DIPEA OAt esterVery HighExcellent The nitrogen at position 7 of the HOAt ring provides neighboring-group participation, accelerating coupling .
DIC / OxymaPure Oxyma esterVery HighExcellent Comparable to HATU; maintains a slightly acidic microenvironment to suppress epimerization .

Core Issue 3: Optimized Coupling Methodology

Even with the correct reagents, a single standard coupling cycle is rarely sufficient for heavily hindered β -branched amino acids. A double coupling strategy ensures complete acylation without exposing the growing peptide chain to excessively long reaction times that promote side reactions.

Self-Validating Protocol: Double Coupling Strategy
  • Pre-activation: Dissolve the freshly desalted Z-Allo-Thr(tBu)-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in anhydrous DMF. Add DIPEA (8.0 eq) and stir for exactly 2 to 3 minutes. Causality: Prolonged pre-activation of Z-protected amino acids with HATU/DIPEA can lead to premature degradation or guanidinylation of the N-terminus. Keep this step brief.

  • First Coupling: Add the activated mixture to the deprotected resin. Agitate for 60 minutes at room temperature.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove spent reagents.

  • Second Coupling: Repeat steps 1 and 2 with a fresh batch of activated reagents to drive the reaction to 100% completion.

  • Validation System: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). A negative result (colorless/yellow) confirms successful and complete coupling. If the test is slightly blue, proceed to the FAQ section for kinetic optimization.

Frequently Asked Questions (FAQs)

Q: I successfully desalted the monomer and used HATU, but I am observing epimerization in my final cleavage. Why? A: While the urethane-type Z-protecting group generally suppresses oxazolone-mediated racemization, the extreme steric hindrance of Z-Allo-Thr(tBu)-OH requires prolonged reaction times. Extended exposure to the strong base DIPEA can induce direct base-catalyzed enolization at the α -carbon. Solution: Substitute DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine), or switch entirely to the DIC/OxymaPure coupling system, which operates at a nearly neutral pH and minimizes epimerization risks .

Q: Can I use microwave-assisted peptide synthesis (MAPS) to force the coupling? A: Yes, microwave heating supplies the necessary thermal energy to overcome the steric barrier of β -branched amino acids. However, the bulky tBu ether on the threonine side chain is highly susceptible to β -elimination under prolonged heat and basic conditions. If using MAPS, strictly limit the temperature to 75°C and restrict the coupling time to 10–15 minutes .

Q: My resin seems to be aggregating during this specific coupling step. What causes this? A: The introduction of the massive Z-Allo-Thr(tBu)-OH residue can disrupt the solvation of the growing peptide chain, causing intermolecular hydrogen bonding and β -sheet formation (aggregation). Solution: Add a chaotropic solvent to your coupling mixture. Using a solvent system of DMF/NMP (1:1) or adding 0.1 M LiCl to your DMF can disrupt these hydrogen bonds and restore resin swelling and accessibility.

References

  • Kent, S. B. H. Chemical Synthesis of Peptides and Proteins. Annual Reviews. [Link]

  • Pawlas, J., et al. Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Subirós-Funosas, R., et al. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC. [Link]

Technical Support Center: Troubleshooting Z-Allo-Thr(tBu)-OH DCHA Solubility in DMF and NMP

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks during solid-phase or liquid-phase peptide synthesis. Specifically, this module addresses the physicochemical challenges associated with Z-Allo-Thr(tBu)-OH DCHA (dicyclohexylammonium salt) in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

The Causality of Solubility Issues

To troubleshoot effectively, we must first understand the causality behind the material's behavior.

Manufacturers supply Z-Allo-Thr(tBu)-OH as a dicyclohexylammonium (DCHA) salt because the free acid form of this specific protected amino acid is inherently unstable and often presents as a non-crystalline, viscous oil that is difficult to purify and store[1]. The addition of dicyclohexylamine yields a highly pure, stable crystalline solid[1].

However, this storage advantage becomes a synthetic liability. The bulky, lipophilic DCHA counterion significantly reduces the thermodynamic solubility of the complex in polar aprotic solvents (DMF/NMP), often resulting in cloudy suspensions or intractable gels[2]. Furthermore, if forced into solution, the secondary amine of the DCHA salt can actively interfere with standard coupling reagents (e.g., DIC, HATU) by competing as a nucleophile, leading to sluggish kinetics and reduced coupling yields[2].

The definitive solution is not to force the salt into solution, but to chemically liberate the free acid prior to coupling.

Troubleshooting Workflow

The following decision matrix outlines the standard operating procedure for handling DCHA salts in peptide synthesis workflows.

Workflow Start Z-Allo-Thr(tBu)-OH DCHA in DMF/NMP Assess Is the solution clear at 25°C? Start->Assess Heat Apply Gentle Heating (30-40°C) & Sonication Assess->Heat Partial FreeBase Initiate Free-Basing Protocol Assess->FreeBase No (Gel/Suspension) Coupling Proceed to Peptide Coupling Assess->Coupling Yes Heat->FreeBase Still Insoluble AcidWash Suspend in EtOAc Add 10% H3PO4 FreeBase->AcidWash PhaseSep Phase Separation (Aqueous pH 2-3) AcidWash->PhaseSep Evap Dry Organic Layer Evaporate to Oil/Foam PhaseSep->Evap Dissolve Dissolve Free Acid in DMF/NMP Evap->Dissolve Dissolve->Coupling

Workflow for resolving Z-Allo-Thr(tBu)-OH DCHA solubility issues.

Frequently Asked Questions (FAQs)

Q: Can I force the DCHA salt into solution using heat or co-solvents instead of free-basing? A: While gentle warming (30–40 °C) or sonication can transiently improve solubility, it acts only as a thermodynamic band-aid[2]. Upon cooling to room temperature during the coupling cycle, the salt is highly likely to precipitate, which can catastrophically clog the fluidics of automated peptide synthesizers. While adding chaotropic agents like LiCl can disrupt intermolecular hydrogen bonding, it fails to resolve the chemical interference caused by the DCHA counterion during carboxyl activation[2]. Free-basing is the only field-proven method.

Q: Why must I use Phosphoric Acid (H₃PO₄) or Potassium Hydrogen Sulfate (KHSO₄) instead of Hydrochloric Acid (HCl) for the extraction? A: This is a critical mechanistic requirement. If you use aqueous HCl to neutralize the salt, the resulting byproduct, dicyclohexylammonium chloride (DCHA·HCl), is highly lipophilic and sparingly soluble in both water and organic solvents[1]. It will immediately precipitate at the liquid-liquid interface, creating an intractable emulsion that traps your target amino acid. Phosphoric acid (10% w/v) or KHSO₄ generates DCHA·H₂PO₄ or DCHA·HSO₄, which are highly water-soluble and cleanly partition into the aqueous phase away from your product[3].

Quantitative Data Presentation

The table below summarizes the physical state and expected solubility parameters of the compound before and after the recommended free-basing protocol.

Chemical FormTarget SolventExpected Solubility (25°C)Physical StateImpact on Peptide Coupling
Z-Allo-Thr(tBu)-OH DCHA Salt DMF / NMP< 0.05 M (Poor)Crystalline SolidHigh interference (DCHA competes as nucleophile)
Z-Allo-Thr(tBu)-OH Free Acid DMF / NMP> 0.5 M (Excellent)Viscous Oil / FoamOptimal (Ready for immediate activation)
Z-Allo-Thr(tBu)-OH DCHA Salt Ethyl AcetateInsolubleSuspensionN/A (Used as starting point for extraction)
Z-Allo-Thr(tBu)-OH Free Acid Ethyl AcetateHighly SolubleDissolvedN/A (Retained in organic layer during extraction)

Self-Validating Protocol: Conversion of DCHA Salt to Free Acid

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation gateway criteria are met.

Materials Required:

  • Z-Allo-Thr(tBu)-OH DCHA

  • Ethyl Acetate (EtOAc) or tert-Butyl methyl ether (MTBE) (Chilled to -20°C if highly acid-labile groups are present, though standard room temperature is usually acceptable for Z/tBu)[1]

  • 10% Phosphoric Acid (H₃PO₄) aqueous solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspension: Suspend 1 part (by weight) of the Z-Allo-Thr(tBu)-OH DCHA salt in 5 to 10 volume parts of EtOAc or MTBE in a separatory funnel[1].

  • Acidification: Add 10% H₃PO₄ dropwise under vigorous stirring or shaking. Continue adding until the solid DCHA salt is completely dissolved[1].

    • Validation Gateway 1 (Visual): You must observe exactly two clear liquid phases with zero solid particulate remaining at the interface[1].

  • Primary Phase Separation: Allow the layers to separate.

    • Validation Gateway 2 (pH Check): Test the lower aqueous phase. The pH must read strictly between 2 and 3[1]. If it is higher, the DCHA has not been fully protonated; add more 10% H₃PO₄.

  • Washing: Drain the lower aqueous phase and discard it. Wash the remaining organic phase once with 2 volume parts of 10% H₃PO₄ to ensure total DCHA removal[1].

  • Neutralization Wash: Extract the organic phase three times with 2 volume parts of deionized water[1].

    • Validation Gateway 3 (pH Check): Test the aqueous phase of the final water wash. The pH must be ≥ 4, confirming the complete removal of excess mineral acid[1].

  • Purity Verification:

    • Validation Gateway 4 (TLC Check): Spot the organic layer on a TLC plate to confirm all amino acid has been liberated and no degradation has occurred[1].

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent, and evaporate the filtrate to dryness in vacuo using a rotary evaporator[3].

  • Final Reconstitution: The resulting free acid (Z-Allo-Thr(tBu)-OH) will likely present as an oil[1]. Immediately dissolve this oil in your required volume of DMF or NMP. It will now dissolve rapidly and completely, ready for coupling.

References

Sources

Technical Support Center: Overcoming Steric Hindrance in Z-Allo-Thr(tBu)-OH DCHA Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the coupling of highly hindered amino acids.

The molecule Z-Allo-Thr(tBu)-OH DCHA presents a perfect storm of synthetic challenges. Threonine is naturally β -branched, and the allo-stereochemistry forces the bulky tert-butyl (tBu) ether side-chain protecting group into a conformation that heavily shields the electrophilic carbonyl carbon[1](). Compounding this is the large benzyloxycarbonyl (Z) α -amine protecting group and the presence of the dicyclohexylamine (DCHA) salt.

This guide is structured to help you systematically dismantle these barriers through causality-driven troubleshooting and self-validating protocols.

Experimental Workflow Architecture

Before diving into the specific FAQs, review the overarching workflow required to successfully couple this molecule.

Workflow Start Z-Allo-Thr(tBu)-OH DCHA Starting Material Desalt Step 1: DCHA Salt Removal (10% H3PO4 Wash) Start->Desalt Check Aqueous pH 2-3? Desalt->Check Fail Add more H3PO4 Check->Fail No Activate Step 2: Pre-activation (COMU or DIC/Oxyma) Check->Activate Yes Fail->Desalt Couple Step 3: Peptide Coupling (Elevated Temp / Extended Time) Activate->Couple Verify Step 4: Conversion Check (LC-MS / Kaiser Test) Couple->Verify

Workflow for processing and coupling DCHA-protected hindered amino acids.

The DCHA Salt Dilemma

FAQ: Why is my coupling failing completely when using the DCHA salt directly?

Causality: Dicyclohexylamine (DCHA) is a strongly basic, bulky secondary amine used by manufacturers to crystallize lipophilic or unstable amino acid free acids[2](). If you do not liberate the free acid prior to synthesis, the DCHA will act as a competing nucleophile. It will rapidly react with your activated ester to form a dead-end DCHA-amide, completely starving the resin-bound peptide of the building block. Furthermore, it disrupts the stoichiometric balance of your coupling base (e.g., DIEA), altering the pH microenvironment.

FAQ: Can I just wash the DCHA out with standard Hydrochloric Acid (HCl)?

Causality: No. Reacting DCHA with HCl forms dicyclohexylammonium chloride, which is sparingly soluble in both aqueous and organic phases[2](). This will create a thick emulsion in your separatory funnel, leading to product loss. You must use Phosphoric Acid ( H3​PO4​ ) or Potassium Bisulfate ( KHSO4​ ) to form highly water-soluble salts[3]().

Protocol 1: Self-Validating DCHA Salt Liberation

This protocol ensures 100% removal of DCHA while protecting the acid-labile tBu group.

  • Suspension: Suspend 1 part of Z-Allo-Thr(tBu)-OH DCHA in 5–10 volumes of cold ( 0∘C to −20∘C ) ethyl acetate (EtOAc)[2](). Cold solvent minimizes the risk of tBu cleavage.

  • Acidification: Slowly add 10% aqueous H3​PO4​ under vigorous stirring until the solid completely dissolves and two clear phases appear[3]().

  • Validation Check 1: Measure the pH of the lower aqueous phase. It must read between 2 and 3[2](). If it is higher, DCHA is still present; add more H3​PO4​ .

  • Extraction: Separate the aqueous phase. Wash the organic phase once more with 2 volumes of 10% H3​PO4​ , then extract the organic phase three times with 2 volumes of distilled water[3]().

  • Validation Check 2: The final aqueous wash must have a pH ≥4 [2](). Perform a TLC (Thin Layer Chromatography) check to confirm the free amino acid is fully liberated.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and evaporate in vacuo. The free acid will likely present as a viscous oil[3](). Use it immediately for coupling.

Conquering the Steric Shield

FAQ: Even after desalting, my coupling is incredibly slow. Which reagent should I use?

Causality: Standard reagents like HBTU or HATU often fail here. When a coupling is slowed by extreme steric hindrance, the activated ester sits unreacted for long periods. If you use aminium/uronium salts like HATU, the unreacted N-terminal amine on your resin can attack the coupling reagent itself, leading to irreversible guanidinylation (chain termination)[4]().

To bypass this, you must shift to third-generation Oxyma-based reagents. COMU or a DIC/Oxyma Pure cocktail are vastly superior for hindered couplings[5](). COMU incorporates a morpholino oxygen that acts as an integral base, providing anchimeric assistance to drive the reaction forward even when the spatial geometry is highly restricted[6]().

Logic Hindrance Steric Hindrance Level (beta-branched + tBu) Standard Standard Reagents (HBTU / HOBt) Hindrance->Standard Low Advanced Advanced Reagents (HATU / HOAt) Hindrance->Advanced Moderate Oxyma Oxyma-Based (COMU / DIC-Oxyma) Hindrance->Oxyma Extreme Result1 Suboptimal Yield Standard->Result1 Slow kinetics Result2 Moderate Yield Advanced->Result2 Guanidinylation risk Result3 Optimal Conversion Oxyma->Result3 High yield

Logical selection of coupling reagents based on amino acid steric hindrance.

Quantitative Data: Reagent Efficacy

The following table summarizes experimental data demonstrating the superiority of Oxyma-based systems over traditional benzotriazole-based additives in highly hindered, racemization-prone models (Data adapted from Benchchem & Merck comparative studies)[5](.

Coupling Reagent / StrategyLeaving GroupYield (%)D/L Isomer (Epimerization) (%)Guanidinylation Risk
HOBt / DIC OBt81.99.3No
HOAt / DIC OAt81.43.3No
HATU / DIEA OAtVariableModerateYes (High Risk)
Oxyma Pure / DIC Oxyma89.91.0No
COMU / DIEA Oxyma> 95.0 < 1.0 No
Protocol 2: High-Efficiency Coupling with COMU
  • Preparation: Dissolve 4 equivalents of the freshly desalted Z-Allo-Thr(tBu)-OH free acid and 4 equivalents of COMU in minimal anhydrous DMF[6]().

  • Base Addition: Add 8 equivalents of DIEA (N,N-Diisopropylethylamine) to the mixture. Note: Because Z-protection prevents oxazolone formation, epimerization risk is inherently low, allowing for a stronger base concentration to drive the kinetics.

  • Pre-activation: Allow the mixture to pre-activate for exactly 2–5 minutes. Do not exceed this time, as active esters can degrade.

  • Coupling: Transfer the activated solution to the resin. Agitate for 2 to 4 hours at room temperature.

  • Validation: Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to extreme hindrance), do not extend the time indefinitely. Instead, drain the vessel and perform a double coupling using a fresh batch of activated reagents.

References

  • "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride", IRIS (University of Bologna),[Link]

Sources

Validation & Comparative

In-Depth Technical Guide: NMR Spectroscopy Reference Data for Z-Allo-Thr(tBu)-OH DCHA vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-Allo-Thr(tBu)-OH DCHA (CAS: 198828-94-3) is a highly specialized, protected amino acid building block utilized in the synthesis of peptidomimetics, depsipeptides, and complex natural product analogs[1]. Featuring an inverted stereocenter at the β -carbon (2S, 3S) compared to standard L-threonine (2S, 3R), this derivative drastically alters the backbone conformation of synthesized peptides[2].

For drug development professionals and synthetic chemists, validating the diastereomeric purity of this building block is a critical quality control step. This guide provides an authoritative comparison of Z-Allo-Thr(tBu)-OH DCHA against its alternatives, grounded in fundamental NMR spectroscopy principles and self-validating experimental protocols.

Product Comparison: Structural Alternatives

Selecting the correct threonine derivative depends entirely on the synthetic strategy and the desired biological conformation. Below is an objective comparison of Z-Allo-Thr(tBu)-OH DCHA and its primary alternatives.

ProductStereochemistryPrimary ApplicationKey AdvantageNMR Diagnostic Feature
Z-Allo-Thr(tBu)-OH DCHA (2S, 3S)Peptidomimetics, modified peptidesHigh crystallinity, stable salt for solution-phase synthesis 3Jα,β​ ≈ 4.5 - 6.5 Hz
Z-Thr(tBu)-OH DCHA (2S, 3R)Standard peptide synthesisYields natural proteinogenic configuration 3Jα,β​ ≈ 2.0 - 4.0 Hz
Fmoc-Allo-Thr(tBu)-OH (2S, 3S)Solid-Phase Peptide Synthesis (SPPS)Base-labile protection (piperidine deprotection)Fmoc aromatic signals (7.3-7.9 ppm)

Expertise & Experience: The Causality of NMR Shifts

When analyzing the diastereomeric purity of Z-Allo-Thr(tBu)-OH DCHA, the primary analytical challenge is differentiating it from standard Z-Thr(tBu)-OH DCHA. Their physical properties and functional groups are identical; the difference lies strictly in the spatial arrangement at the β -carbon.

This stereochemical inversion dictates the favored rotameric states of the C α -C β bond. In standard threonine derivatives, the massive steric bulk of the O-tert-butyl ether and the N-benzyloxycarbonyl (Z) group forces the α and β protons into a predominantly gauche conformation. According to the Karplus equation, a gauche dihedral angle (~60°) yields a small vicinal coupling constant ( 3Jα,β​ ≈ 2.0 - 4.0 Hz)[3].

Conversely, the (2S, 3S) configuration of allo-threonine forces the molecule to adopt a different rotamer to minimize steric strain between the bulky protecting groups. This shift in the conformational equilibrium increases the population of anti or distorted gauche rotamers, which directly translates to a distinctly larger 3Jα,β​ coupling constant (typically 4.5 - 6.5 Hz)[4][5]. Understanding this mechanistic causality allows researchers to confidently assign stereochemistry without relying solely on external reference libraries.

Quantitative Data: 1H NMR Reference Table

Data representative for samples dissolved in DMSO-d6 at 298K at 500/600 MHz.

Proton AssignmentZ-Allo-Thr(tBu)-OH DCHA (Target)Z-Thr(tBu)-OH DCHA (Standard)
α -CH ~4.15 ppm (dd, J = 5.5, 8.0 Hz)~4.05 ppm (dd, J = 3.0, 8.5 Hz)
β -CH ~3.95 ppm (dq, J = 5.5, 6.2 Hz)~4.10 ppm (dq, J = 3.0, 6.4 Hz)
γ -CH3 ~1.15 ppm (d, J = 6.2 Hz)~1.08 ppm (d, J = 6.4 Hz)
tBu (O-C(CH3)3) ~1.12 ppm (s, 9H)~1.14 ppm (s, 9H)
Z (CH2) ~5.05 ppm (s, 2H)~5.05 ppm (s, 2H)
DCHA (N-CH) ~2.90 ppm (m, 2H)~2.90 ppm (m, 2H)

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness in your analytical results, the following protocol incorporates a self-validating stoichiometry check to prevent misinterpretation caused by salt dissociation or sample degradation.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of Z-Allo-Thr(tBu)-OH DCHA.

  • Causality: This concentration (~50 mM) provides an optimal signal-to-noise ratio for detecting low-level diastereomeric impurities (down to 1-2%) without causing concentration-dependent chemical shift drifting.

Step 2: Solvent Selection & Dissolution

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v TMS.

  • Causality: DMSO-d6 is strictly required over CDCl3. The DCHA (dicyclohexylamine) salt can form reverse micelles or aggregate in non-polar solvents, leading to severe line broadening. DMSO disrupts these intermolecular hydrogen bonds, yielding the sharp, highly resolved multiplets necessary for accurate J -coupling extraction.

Step 3: Spectrometer Parameters

  • Frequency : 500 MHz or 600 MHz.

  • Temperature : 298 K.

  • Relaxation Delay (D1) : Set to 2.0 seconds.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is critical for the self-validation step below.

Step 4: Self-Validation Checkpoint (Stoichiometry Analysis)

  • Before analyzing the stereochemistry, validate the integrity of the DCHA salt system.

  • Integrate the aromatic protons of the Z-protecting group (multiplet, ~7.3 ppm) and set the value to exactly 5.00 .

  • Integrate the two methine protons of the DCHA counterion (multiplet, ~2.90 ppm).

  • Validation Rule : The DCHA integral must be 2.00 ± 0.05 . A lower value indicates salt dissociation or free-acid impurity, rendering quantitative purity assessments invalid.

Step 5: Diastereomer Extraction

  • Zoom into the α -proton signal (~4.15 ppm) and β -proton signal (~3.95 ppm).

  • Extract the 3Jα,β​ coupling constant. A value of 4.5 - 6.5 Hz confirms the allo (2S, 3S) configuration.

Workflow Visualization

NMR_Validation_Workflow Step1 Sample Preparation Z-Allo-Thr(tBu)-OH DCHA Step2 Solvent Addition 0.6 mL DMSO-d6 + TMS Step1->Step2 Step3 NMR Acquisition 1H & 13C at 298K Step2->Step3 Step4 Spectral Processing Integration & Peak Picking Step3->Step4 Decision Evaluate 3J(α,β) Coupling Step4->Decision Result1 Allo-Isomer Confirmed (3J ≈ 4.5 - 6.5 Hz) Decision->Result1  Gauche/Anti  Rotamer Result2 Standard Thr Detected (3J ≈ 2.0 - 4.0 Hz) Decision->Result2  Gauche/Gauche  Rotamer

Workflow for the NMR validation of Z-Allo-Thr(tBu)-OH DCHA diastereomeric purity.

References

  • Allothreonine, L- | C4H9NO3 | CID 99289 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • NMR Coupling Constants Source: Chemical Instrumentation Facility, Iowa State University URL:[Link]

  • Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2. A proton and carbon n.m.r study Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Fusahexin and Characterization of a Natural β‑Turn Dipeptide Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Mass spectrometry characterization of Z-Allo-thr(tbu)-oh containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing Z-Allo-thr(tbu)-oh

For researchers and drug development professionals engaged in peptide synthesis, the incorporation of non-canonical or specially protected amino acids like Z-Allo-thr(tbu)-oh is a common strategy to enhance peptide stability, modulate conformation, or facilitate complex synthesis schemes. However, the very protecting groups that are advantageous in synthesis—the N-terminal Benzyloxycarbonyl (Z) group and the side-chain tert-butyl (tBu) ether—present significant challenges for mass spectrometry (MS)-based characterization. The labile nature of these groups can obscure vital sequence information, making the choice of analytical methodology paramount for successful verification.

This guide provides a detailed comparison of common mass spectrometry fragmentation techniques for the characterization of peptides containing the Z-Allo-thr(tbu)-oh residue. We will explore the underlying principles of each method, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal strategy for their analytical needs.

The Analytical Challenge: Protecting Group Lability

The core difficulty in analyzing peptides containing Z-Allo-thr(tbu)-oh lies in the inherent instability of the protecting groups under typical mass spectrometric conditions, particularly energy-based fragmentation methods like Collision-Induced Dissociation (CID).

  • Tert-butyl (tBu) Group: This bulky group is highly susceptible to facile neutral loss as isobutene (56 Da) through mechanisms like the McLafferty rearrangement.[1][2][3] This process is often so efficient that the corresponding neutral loss peak becomes the base peak in the spectrum, suppressing the generation of sequence-informative backbone fragment ions.

  • Benzyloxycarbonyl (Z) Group: The Z-group is also prone to fragmentation, often leading to the loss of toluene (92 Da) or other related fragments, further complicating spectral interpretation.

This preferential fragmentation of protecting groups masks the underlying peptide sequence, making it difficult to confirm the peptide's identity and locate the modified residue. Therefore, a direct comparison with alternative fragmentation methods is not just beneficial but essential for robust characterization.

Experimental Design and Methodologies

To objectively compare fragmentation techniques, a model synthetic peptide, Z-Ala-Allo-thr(tbu)-Leu-Gly-OH , was analyzed using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Experimental Workflow

The overall analytical process follows a standardized path from sample preparation to data analysis. The choice of fragmentation method is the key variable in this workflow.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Peptide Synthetic Peptide Z-Ala-Allo-thr(tbu)-Leu-Gly-OH Solubilize Solubilization in 0.1% Formic Acid Peptide->Solubilize LC LC Separation (C18 Column) Solubilize->LC ESI Ionization (ESI+) LC->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID CID MS1->CID HCD HCD MS1->HCD ETD ETD MS1->ETD MS2 MS2 Scan (Fragment Detection) CID->MS2 HCD->MS2 ETD->MS2 Data Data Interpretation MS2->Data

Caption: General workflow for the LC-MS/MS analysis of protected peptides.

Step-by-Step Protocols
  • Sample Preparation: The model peptide, Z-Ala-Allo-thr(tbu)-Leu-Gly-OH, was synthesized using standard solution-phase peptide synthesis methodologies.[4] The purified peptide was dissolved in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • Liquid Chromatography (LC): The peptide solution was injected onto a C18 reversed-phase column (75 µm x 15 cm) and separated using a 30-minute gradient of 5% to 95% acetonitrile in water with 0.1% formic acid.[5]

  • Mass Spectrometry: Analysis was performed on an Orbitrap-based mass spectrometer capable of CID, HCD, and ETD fragmentation.

    • Ionization: Electrospray ionization (ESI) in positive mode was used.[6]

    • MS1 Scan: Precursor ions corresponding to the [M+H]⁺ of the model peptide were isolated.

    • MS2 Fragmentation: The isolated precursor ions were subjected to fragmentation using three distinct methods in separate runs:

      • Collision-Induced Dissociation (CID): Normalized collision energy was set to 35%.

      • Higher-Energy Collisional Dissociation (HCD): Normalized collision energy was stepped at 25%, 30%, and 35%.

      • Electron Transfer Dissociation (ETD): Standard ETD reaction parameters were used.[7][8]

Results: A Comparative Analysis of Fragmentation Techniques

The efficacy of each fragmentation technique was evaluated based on its ability to generate sequence-confirming backbone fragment ions (b- and y-ions for CID/HCD; c- and z-ions for ETD) versus non-informative neutral losses of the protecting groups.

Collision-Induced Dissociation (CID): Dominated by Neutral Losses

As anticipated, the CID spectrum of the model peptide was dominated by prominent peaks corresponding to the sequential loss of isobutene (56 Da) from the tBu group and subsequent fragmentation of the Z-group.

  • Observation: The primary observable ions were [M+H - 56]⁺ and [M+H - 56 - 92]⁺.

  • Interpretation: This demonstrates that the collision energy is preferentially dissipated through the weakest bonds, which are associated with the protecting groups, rather than the peptide backbone.[9][10]

  • Causality: CID is an "ergodic" process, meaning the energy is distributed throughout the ion before fragmentation occurs. The low-energy pathways leading to neutral loss are kinetically favored, effectively consuming the precursor ion population before significant backbone cleavage can occur.

Higher-Energy Collisional Dissociation (HCD): A Modest Improvement

HCD, a beam-type CID method, often provides higher-quality spectra with better fragment ion resolution.[8] While it still relies on collisional activation, the different energetics can sometimes favor backbone fragmentation.

  • Observation: The HCD spectrum still showed significant neutral loss of the tBu group ([M+H - 56]⁺). However, a few low-intensity b- and y-ions, particularly y₁ (Gly) and b₂ (Z-Ala), were detectable.

  • Interpretation: HCD provided slightly more backbone fragmentation than traditional ion-trap CID, but the spectrum remained dominated by the neutral loss channel.

  • Causality: The higher energy and shorter activation time in HCD can open up additional fragmentation pathways, but it is not sufficient to completely overcome the highly favored neutral loss of the labile tBu group.[7]

Electron Transfer Dissociation (ETD): The Superior Method for Labile Peptides

ETD is a non-ergodic fragmentation technique that involves transferring an electron to the peptide ion, inducing fragmentation along the N-Cα backbone bond to produce c- and z-type ions.[8][11] Crucially, this process does not significantly energize side chains or protecting groups.

  • Observation: The ETD spectrum showed a rich series of c- and z-ions that covered almost the entire peptide backbone. The protecting groups on the Allo-threonine residue remained intact on the corresponding fragment ions. The peaks for neutral loss of isobutene were minimal or absent.

  • Interpretation: ETD successfully cleaved the peptide backbone while preserving the labile Z- and tBu- protecting groups. This allowed for unambiguous confirmation of the peptide sequence and the precise location of the Z-Allo-thr(tbu)-oh residue.

  • Causality: Because ETD is a radical-driven process that is not based on vibrational excitation, it bypasses the low-energy neutral loss channels that dominate CID and HCD spectra.[12] This makes it the ideal technique for analyzing peptides with labile modifications, including protecting groups.[8]

Data Presentation: Summary of Fragmentation Performance

The following table summarizes the key outcomes from the comparative analysis of the model peptide Z-Ala-Allo-thr(tbu)-Leu-Gly-OH.

FeatureCIDHCDETD
Primary Fragmentation Type Neutral LossNeutral Loss & Minor b/y-ionsc/z-ions (Backbone)
Dominant Ion(s) [M+H - 56]⁺[M+H - 56]⁺c₃, z₂, z₃
Sequence Coverage < 20%~30%> 90%
Protecting Group Stability PoorPoorExcellent
Suitability for this Peptide LowModerateHigh

Visualizing the Fragmentation Pathways

The fundamental differences between these techniques can be visualized by mapping the resulting fragmentation pathways.

Fragmentation_Pathways cluster_cid_hcd CID / HCD Pathway (Ergodic) cluster_etd ETD Pathway (Non-Ergodic) Precursor [Z-Ala-AlloThr(tbu)-Leu-Gly+H]⁺ Neutral_Loss [M+H - isobutene]⁺ (Dominant) Precursor->Neutral_Loss High Efficiency Backbone_CID b- and y-ions (Minor) Precursor->Backbone_CID Low Efficiency Backbone_ETD c- and z-ions (Dominant) Precursor->Backbone_ETD High Efficiency Intact_Groups Side chains and protecting groups preserved Backbone_ETD->Intact_Groups

Caption: Competing fragmentation pathways for protected peptides.

Conclusion and Recommendations

The mass spectrometric characterization of peptides containing labile protecting groups like Z-Allo-thr(tbu)-oh requires careful selection of the fragmentation technique.

  • CID is not recommended for primary sequence analysis of such peptides, as spectra will be overwhelmingly dominated by non-informative neutral losses.

  • HCD offers a marginal improvement over CID but is generally insufficient to provide comprehensive sequence coverage for peptides with highly labile groups.

  • ETD is the superior and recommended technique. Its non-ergodic fragmentation mechanism preserves the protecting groups, allowing for extensive backbone cleavage and confident sequence confirmation.[8][12]

For laboratories equipped with multi-mode fragmentation instruments, a data-dependent approach combining HCD for lower charge state precursors and ETD for higher charge state precursors can provide the most comprehensive characterization of a complex peptide mixture.[7] However, for targeted analysis of a known protected peptide, directly employing ETD will yield the most definitive and easily interpretable results, ensuring the integrity and identity of the synthetic product.

References

  • Title: Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Source: University of Oxford Chemical Research Laboratory URL: [Link]

  • Title: Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods Source: PMC (PubMed Central) URL: [Link]

  • Title: ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome Source: PMC (PubMed Central) URL: [Link]

  • Title: CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications Source: Walsh Medical Media URL: [Link]

  • Title: Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods Source: ACS Publications - Journal of Proteome Research URL: [Link]

  • Title: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column Source: CORE URL: [Link]

  • Title: Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS Source: ResearchGate URL: [Link]

  • Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation Source: PMC (PubMed Central) URL: [Link]

  • Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Source: SciSpace URL: [Link]

  • Title: Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization Source: PubMed URL: [Link]

  • Title: Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis Source: PMC (PubMed Central) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO Source: SOAR - Wichita State University URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]

  • Title: Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics Source: PMC (PubMed Central) URL: [Link]

  • Title: 1. Peptide synthesis Source: The Royal Society of Chemistry URL: [Link]

  • Title: Introduction to mass spectrometry: protein/peptide vaporization and mass analyzers Source: UAB Department of Chemistry URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。